![molecular formula C21H17BrN2O2S B2608081 N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide CAS No. 850917-32-7](/img/structure/B2608081.png)
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide” consists of a bromophenyl group, an indole group, a thioether group, an ethyl group, and a furamide group. The exact arrangement of these groups can be determined by spectroanalytical data .Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis Techniques : A study detailed the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, highlighting methods that could potentially be adapted for the synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide. These techniques involve Suzuki-Miyaura cross-coupling and could be relevant for creating derivatives with antibacterial activities (Siddiqa et al., 2022).
- Antimicrobial Potential : The antimicrobial activities of similar compounds against clinically isolated drug-resistant bacteria were investigated, suggesting potential applications in combating resistant bacterial strains (Gad-Elkareem et al., 2011).
Molecular Docking and Biological Evaluation
- Biological Applications : Research on N-(2-(piperazin-1-yl)phenyl)arylamide derivatives, which share structural motifs with this compound, revealed their inhibitory activity against β-secretase (BACE1), a target for Alzheimer’s disease treatment. This suggests that similar structures could be explored for neurological conditions (Edraki et al., 2015).
Crystal Structure and Pharmacological Activities
- Crystal Structure Analysis : A study on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provided insights into the crystal structure of compounds within this chemical family. Understanding the crystallographic parameters can aid in the design of compounds with desired pharmacological properties (Galešić & Vlahov, 1990).
Nonlinear Optical Properties
- Optoelectronic Applications : Research on donor-acceptor substituted thiophene dyes, which are structurally related to furamide derivatives, showed enhanced nonlinear optical limiting, indicating the potential of this compound in optoelectronic devices and materials science (Anandan et al., 2018).
Mécanisme D'action
Target of Action
The compound N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide is a complex molecule that may interact with multiple targets in the bodyIt is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide involves its interaction with these targets. The compound may bind to these receptors, triggering a series of biochemical reactions that lead to changes in cellular function. The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives , the compound could potentially have wide-ranging effects on cellular function.
Propriétés
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWZAJSSNUWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)
![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)
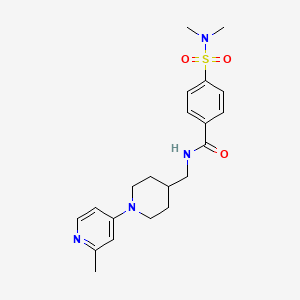
![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
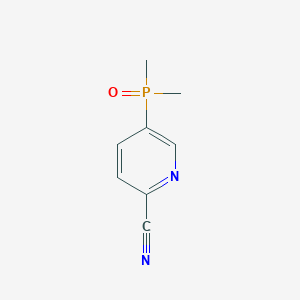
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)
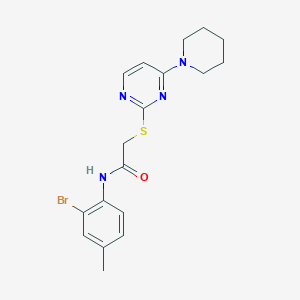
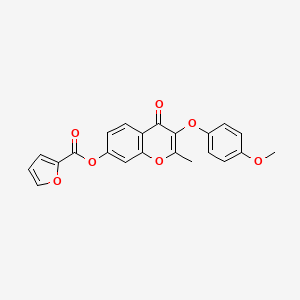
![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)
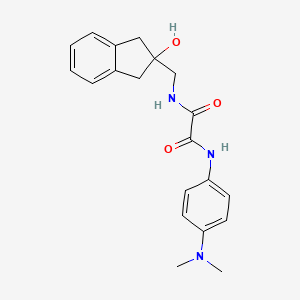
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)
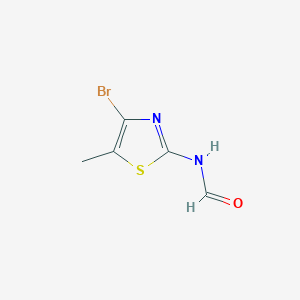
![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)
